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Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)-
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Description
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)- is a useful research compound. Its molecular formula is C20H23N3OS and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Piperazinone derivatives, particularly those linked to phenothiazine structures, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound "Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)-", focusing on its antibacterial, antifungal, antitumor, and potential neuroprotective effects.
Chemical Structure and Synthesis
The compound is a derivative of phenothiazine, characterized by the presence of a piperazine ring. The synthesis typically involves the reaction of phenothiazine derivatives with piperazine under specific conditions to yield various substituted piperazinones. Techniques such as elemental analysis, FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds .
Antibacterial Activity
Research has demonstrated that piperazine derivatives exhibit notable antibacterial properties. A study evaluating several piperazine derivatives revealed that these compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Piperazine Derivatives
Compound | Activity Against S. aureus | Activity Against B. subtilis | Activity Against E. coli | Activity Against P. aeruginosa |
---|---|---|---|---|
Compound V | Strong (Zone of Inhibition) | Strong (Zone of Inhibition) | None | None |
Other Derivatives | Moderate | Moderate | None | None |
Antifungal Activity
In addition to antibacterial properties, piperazine derivatives have shown antifungal activity. The compounds were evaluated against various fungal strains, demonstrating good efficacy against Aspergillus species while showing no activity against Candida albicans. This selective antifungal profile suggests potential therapeutic applications in treating fungal infections .
Antitumor Activity
Piperazine derivatives have also been investigated for their antitumor properties. A series of studies indicated that certain substituted piperazines exhibit cytotoxic effects on cancer cell lines. These compounds were found to induce apoptosis in tumor cells through mechanisms involving the modulation of key signaling pathways .
Case Study: Antitumor Effects
A specific study highlighted the efficacy of a piperazine derivative in reducing tumor growth in animal models. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. The underlying mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
Neuroprotective Effects
Recent research has suggested that piperazine phenothiazines may possess neuroprotective properties. These compounds have been shown to promote axonal regeneration in central nervous system neurons by antagonizing calmodulin signaling pathways. This effect presents a promising avenue for repurposing these compounds in the treatment of neurodegenerative diseases or CNS injuries .
Properties
CAS No. |
102763-35-9 |
---|---|
Molecular Formula |
C20H23N3OS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazin-2-one |
InChI |
InChI=1S/C20H23N3OS/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)25-19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |
InChI Key |
ANKZLDUGENAVJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.